molecular formula C20H15BrN2OS B2905515 3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251580-34-3

3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2905515
CAS No.: 1251580-34-3
M. Wt: 411.32
InChI Key: JKHLSPLTJACHMZ-UHFFFAOYSA-N
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Description

3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources.

    Introduction of the 3-bromobenzyl group: This step often involves nucleophilic substitution reactions where a bromobenzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.

    Attachment of the 4-methylphenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using 4-methylphenylboronic acid or its derivatives.

Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness, potentially involving continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: The bromine atom in the 3-bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to introduce new functional groups or aromatic rings.

Scientific Research Applications

3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as cytochrome bd oxidase. By inhibiting this enzyme, the compound disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its antimicrobial effects . The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one include other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and selectivity for certain molecular targets.

Properties

IUPAC Name

3-[(3-bromophenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2OS/c1-13-5-7-15(8-6-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-3-2-4-16(21)9-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHLSPLTJACHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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